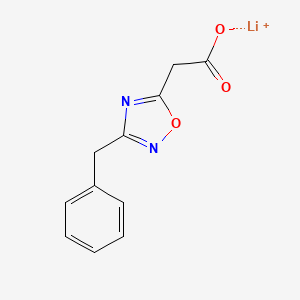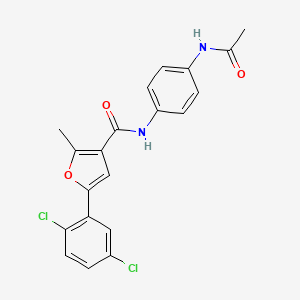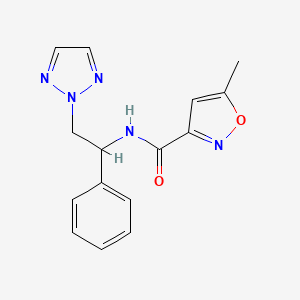![molecular formula C27H25N3O5S2 B2555701 2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate CAS No. 941890-54-6](/img/structure/B2555701.png)
2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C27H25N3O5S2 and its molecular weight is 535.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research on compounds structurally related to 2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate indicates potential applications in anticancer therapy. For instance, derivatives of benzothiazole and morpholine have been explored for their antiproliferative activities against various human cancer cell lines. A study by Teng Shao et al. (2014) found that certain compounds with a morpholino moiety exhibited significant inhibitory effects on the PI3K/AKT/mTOR pathway, a critical target in cancer therapy, leading to tumor growth inhibition in vivo (Shao et al., 2014).
Antimicrobial Agents
Molecules containing the morpholine structure have also been synthesized and evaluated for their antimicrobial properties. D. Sahin et al. (2012) designed and synthesized new 1,2,4-triazole derivatives containing the morpholine moiety, some of which displayed good to moderate antimicrobial activity (Sahin et al., 2012).
Synthetic Methodologies
Compounds with morpholine and benzothiazole components have been used in various synthetic methodologies, demonstrating the chemical versatility of these structures. An example includes the work by Yong Luo et al. (2015), where morpholin-4-amine was utilized in a copper(i) bromide-catalyzed reaction with sulfur dioxide, showcasing a method to synthesize benzo[b]thiophene 1,1-dioxides (Luo et al., 2015).
Electrochemical Synthesis
An electrochemical approach to synthesizing disulfides containing benzothiazole and morpholine units has been reported by R. Esmaili and D. Nematollahi (2013). This method involves the electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole, leading to novel disulfide compounds (Esmaili & Nematollahi, 2013).
Properties
IUPAC Name |
(2-morpholin-4-yl-1,3-benzothiazol-6-yl) 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S2/c31-26(35-22-7-10-24-25(17-22)36-27(28-24)29-13-15-34-16-14-29)20-5-8-23(9-6-20)37(32,33)30-12-11-19-3-1-2-4-21(19)18-30/h1-10,17H,11-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPCJKJKCQDZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC5=C(C=C4)N=C(S5)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2555620.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2555626.png)

![4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde](/img/no-structure.png)

![2-(2-ethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2555635.png)



![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2555639.png)

